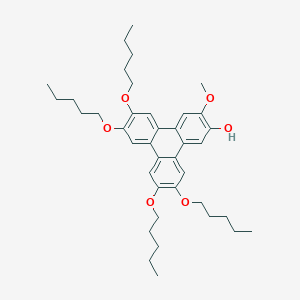
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- is a complex organic compound with the molecular formula C39H54O6. This compound belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. These compounds are often used in various scientific and industrial applications due to their stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- typically involves the oxidative coupling of substituted benzene derivatives. One common method is the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the desired triphenylene core. The reaction conditions often include the use of strong oxidizing agents such as ferric chloride (FeCl3) or potassium persulfate (K2S2O8) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triphenylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized triphenylene derivatives .
Applications De Recherche Scientifique
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystals, organic semiconductors, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: A similar compound with methoxy groups instead of pentyloxy groups.
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: Another derivative with hexyloxy groups.
Uniqueness
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in advanced materials and biological research .
Propriétés
Numéro CAS |
168847-16-3 |
|---|---|
Formule moléculaire |
C39H54O6 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
3-methoxy-6,7,10,11-tetrapentoxytriphenylen-2-ol |
InChI |
InChI=1S/C39H54O6/c1-6-10-14-18-42-36-24-30-28-22-34(40)35(41-5)23-29(28)31-25-37(43-19-15-11-7-2)39(45-21-17-13-9-4)27-33(31)32(30)26-38(36)44-20-16-12-8-3/h22-27,40H,6-21H2,1-5H3 |
Clé InChI |
WFXWUHRPYKGVDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C42)OCCCCC)OCCCCC)OC)O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
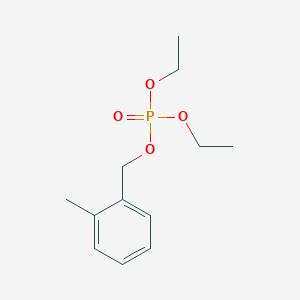
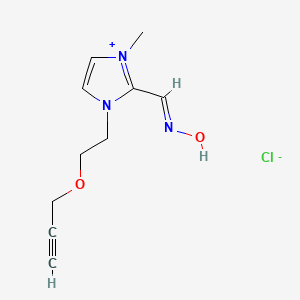


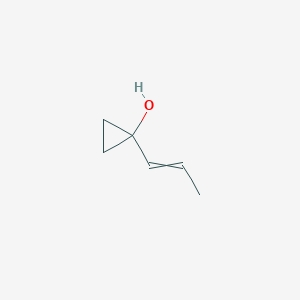

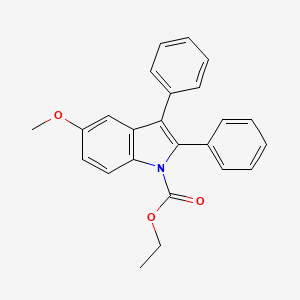
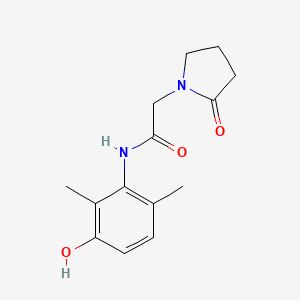



![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)

